molecular formula C6H7N5O B14315219 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- CAS No. 106284-73-5

6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-

Cat. No.: B14315219
CAS No.: 106284-73-5
M. Wt: 165.15 g/mol
InChI Key: WOOPZWKHVQBEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- typically involves cyclization reactions that form the fused ring system. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered electronic properties.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-e]-1,2,4-triazin-6-one derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the heterocyclic ring .

Mechanism of Action

The mechanism of action of 6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl- is unique due to its fused ring system that combines the properties of both imidazole and triazine. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness .

Properties

CAS No.

106284-73-5

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

1,5-dimethylimidazo[4,5-e][1,2,4]triazin-6-one

InChI

InChI=1S/C6H7N5O/c1-10-4-5(9-6(10)12)11(2)8-3-7-4/h3H,1-2H3

InChI Key

WOOPZWKHVQBEJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NN(C2=NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.